Casein phosphopeptide
Description
Conceptual Underpinnings of Casein Phosphopeptides as Bioactive Entities
Casein phosphopeptides (CPPs) are bioactive peptides produced from the enzymatic hydrolysis of casein, the primary protein found in milk. nih.govnih.gov Their bioactivity is intrinsically linked to their unique molecular structure, which is characterized by clusters of phosphoserine residues. nih.govacs.org These phosphorylated regions, often appearing in the sequence motif Ser(P)-Ser(P)-Ser(P)-Glu-Glu, provide negatively charged sites that can chelate divalent metal ions, most notably calcium. nih.govresearchgate.net
This structural feature makes CPPs potent mineral carriers. bohrium.comsciopen.com By binding to calcium, CPPs form soluble complexes that prevent the precipitation of insoluble calcium phosphate (B84403) in the neutral to alkaline environment of the small intestine. sciopen.comjst.go.jp This action is crucial for maintaining calcium in a soluble and thus more bioavailable form, facilitating its absorption. nih.govjst.go.jp The peptides themselves are relatively resistant to further degradation by digestive enzymes, allowing them to reach the mineral absorption sites in the intestine. acs.org Beyond mineral binding, CPPs are also recognized for other potential bioactivities, including antioxidant and anti-inflammatory properties. nih.gov
Significance of Peptide-Mineral Complexation in Biological Systems and Food Science
The complexation of minerals with peptides is a critical process in both biological systems and food science, primarily because it enhances the bioavailability of essential minerals like calcium, iron, and zinc. ital.sp.gov.brnih.gov In biological systems, minerals can interact with various dietary components, such as phytic acid, to form insoluble compounds that hinder their absorption. ital.sp.gov.br Peptides act as effective ligands, binding to minerals to form stable, soluble complexes that protect the mineral from these interactions as it passes through the gastrointestinal tract. ital.sp.gov.brtandfonline.com This ensures the mineral remains available for absorption in the small intestine. acs.org
In food science, peptide-mineral complexes are utilized as functional ingredients to fortify foods and create mineral supplements. bohrium.commdpi.com This strategy helps mitigate micronutrient deficiencies, which are a global public health concern. nih.govbohrium.com The chelation of minerals by peptides can also improve the sensory properties and stability of fortified foods by preventing the pro-oxidant effects of free metal ions. ital.sp.gov.brtandfonline.com The structural diversity of peptides, including their amino acid composition and sequence, allows for specific and stable interactions with different minerals, making them versatile tools for improving nutrition. nih.govbohrium.com
Evolution of Research Perspectives on Casein Phosphopeptide-Calcium Interactions
Research into the bioactivity of casein phosphopeptides began over 50 years ago with the observation that CPPs could improve calcium balance in infants. cambridge.org Early studies focused on the ability of CPPs to inhibit the precipitation of calcium phosphate and enhance calcium absorption from the small intestine. jst.go.jp These initial in vitro and short-term animal studies established the fundamental principle that CPPs act as carriers, increasing the concentration of soluble calcium in the gut. jst.go.jpcambridge.org
Over the decades, research has evolved from simple observational studies to detailed mechanistic investigations. The development of advanced analytical techniques has allowed scientists to identify and characterize specific CPP sequences responsible for calcium binding, such as αs1-CN(59-79) and β-CN(1–25). acs.org Researchers have used methods like nuclear magnetic resonance (NMR) spectroscopy to study the supramolecular structure of CPP-calcium phosphate nanocomplexes, revealing details about their size and the nature of the peptide-mineral interaction. acs.orgmdpi.comunimelb.edu.au More recent studies have employed cell culture models, like Caco-2 cells, to investigate the specific cellular transport pathways, showing that CPPs can enhance transcellular calcium transport. bohrium.comrsc.org The focus has shifted from merely demonstrating an effect to understanding the precise structural and molecular mechanisms that govern the bioactivity of these complexes. nih.govnih.govnih.gov
Table 1: Key Milestones in this compound-Calcium Research
| Decade | Key Research Developments | Significance |
| 1950s-1970s | Initial discovery of CPPs enhancing calcium balance and bone calcification. jst.go.jpcambridge.org | Established the fundamental concept of CPPs as bioactive components for mineral absorption. |
| 1980s | Identification of specific phosphopeptides from casein and confirmation of their role in keeping calcium soluble in the intestine. jst.go.jp | Moved from a general concept to identifying the specific molecular agents responsible for the effect. |
| 1990s-2000s | In-depth in vitro studies and short-term animal models confirming the mechanism of action. cambridge.org Use of advanced analytical techniques to study the structure of CPP-calcium complexes. nih.gov | Provided robust scientific evidence for the mechanism and began to explore the structural basis of the interaction. |
| 2010s-Present | Elucidation of the supramolecular structure of CPP-ACP nanocomplexes using NMR. acs.orgunimelb.edu.au Investigation of cellular transport mechanisms using Caco-2 cell models. bohrium.comfrontiersin.org Focus on optimizing CPP production and exploring osteogenic activity. frontiersin.orgnih.gov | Deepened the understanding to a molecular and cellular level, opening avenues for targeted applications and improved production. |
Current Academic Landscape and Uncharted Territories in this compound-Calcium Research
The current academic landscape of CPP-calcium research is characterized by a focus on refining the understanding of structure-function relationships and exploring new applications. nih.gov Researchers are investigating how different CPP sequences and their structural properties, such as the number and position of phosphoserine residues, affect calcium-binding capacity and bioavailability. researchgate.net There is a growing interest in the osteogenic activity of CPP-calcium complexes, with studies examining their effects on bone cell proliferation, differentiation, and mineralization. frontiersin.orgnih.gov Furthermore, the impact of the entire food matrix and the gastrointestinal digestion process on the stability and bioactivity of CPP-calcium complexes is an active area of investigation. nih.govbohrium.comrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C44H64O5 |
|---|---|
Molecular Weight |
673.0 g/mol |
IUPAC Name |
tetratetraconta-4,17,21,27,40-pentaen-1,12,15,43-tetrayne-3,6,11,14,42-pentol |
InChI |
InChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2 |
InChI Key |
KYGMBSAVQJMJPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O |
Origin of Product |
United States |
Advanced Methodologies for the Preparation and Isolation of Casein Phosphopeptide Calcium Complexes
Controlled Enzymatic Hydrolysis of Casein for Phosphopeptide Generation
The initial and most critical step in producing CPPs is the enzymatic hydrolysis of casein. milkcpp.com This process must be carefully controlled to cleave the casein protein into smaller peptides while preserving the essential phosphate (B84403) groups required for mineral binding. milkcpp.com
The yield and specific types of phosphopeptides generated are highly dependent on several key proteolytic parameters. The choice of enzyme is fundamental; proteases such as trypsin and pancreatin (B1164899) are commonly used to hydrolyze casein. frontiersin.orgnih.gov The optimization of reaction conditions is crucial for maximizing the release of desired phosphopeptides.
Research has focused on identifying the optimal conditions for hydrolysis. For instance, when using trypsin to hydrolyze buffalo milk casein, the maximum yield of CPPs was achieved at a pH of 7.5, a temperature of 37°C, and a hydrolysis time of 7.0 hours. researchgate.netnih.gov In another study, casein was treated with trypsin at a 1.0% enzyme concentration, with the substrate concentration at 10%, pH at 8.0, and temperature at 50°C for 3 hours. frontiersin.org The degree of hydrolysis (DH) is a key indicator of the extent of the reaction. Studies have shown that for Novo trypsin, the highest yields of major cluster peptides were obtained at a casein DH of 17%. nih.gov At lower DH values (9-15%), the yield of peptides from αs1-CN and αs2-CN decreased, while the yield of β-CN-derived peptides remained relatively constant. nih.gov
These parameters are interdependent, and their optimization is often achieved using response surface methodology to model the effects of variables like pH, temperature, and time on the final product yield. researchgate.netnih.gov The precise control of these factors ensures the efficient and selective generation of phosphopeptides.
Table 1: Optimized Proteolytic Parameters for Casein Phosphopeptide (CPP) Generation
| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Optimal Hydrolysis Time (h) | Reference |
|---|---|---|---|---|---|
| Trypsin | Buffalo Milk Casein | 7.5 | 37 | 7.0 | researchgate.netnih.gov |
| Trypsin | Casein | 8.0 | 50 | 3.0 | frontiersin.org |
| Novo Trypsin PTN 3.0 S | Casein | Not Specified | Not Specified | Not Specified (Optimal at 17% DH) | nih.gov |
| Pancreatin 4NF | Casein | Not Specified | Not Specified | Not Specified (Optimal at 19-23% DH) | nih.gov |
To improve the efficiency of hydrolysis and the specificity of the phosphopeptides released, sequential enzymatic digestion strategies have been developed. This approach involves using multiple enzymes with different cleavage specificities in a stepwise manner. researchgate.netnih.gov
Sophisticated Purification and Fractionation Techniques for Casein Phosphopeptides
Following enzymatic hydrolysis, the resulting mixture contains a complex array of peptides, both phosphorylated and non-phosphorylated. To isolate the target CPPs, sophisticated purification and fractionation techniques are employed.
Chromatography is a cornerstone of CPP purification. Various chromatographic methods are used, often in combination, to achieve high purity.
Immobilised Metal-ion Affinity Chromatography (IMAC) : This technique is highly effective for selectively isolating phosphopeptides. dairy-journal.org It utilizes metal ions, such as Fe(III), immobilized on a chromatographic support, which have a high affinity for the phosphate groups on the CPPs. dairy-journal.org
Ion-Exchange Chromatography : Both anion- and cation-exchange chromatography are used. Anion-exchange chromatography separates peptides based on their net negative charge, which is significant in CPPs due to the phosphate groups. nih.gov Cation-exchange chromatography can be used as a preliminary step to remove other peptides before IMAC. dairy-journal.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique separates peptides based on their hydrophobicity. nih.gov It is often used as a final polishing step and for the analytical characterization of purified CPP fractions. nih.govmdpi.com The combination of these methods, for example, IMAC followed by LC-ESI-MS/MS, allows for the detailed identification of mono-, di-, and polyphosphorylated CPPs. dairy-journal.org
Membrane-based technologies offer an efficient and scalable method for the separation and purification of CPPs. Ultrafiltration, in particular, is used to separate the CPPs from the enzyme and unhydrolyzed casein after the digestion step. google.com This method separates molecules based on size, allowing smaller peptide hydrolysates to pass through the membrane while retaining larger molecules. google.comgoogle.com
In one method, CPPs were prepared as CPP-calcium phosphate complexes from casein micelles using an ultrafiltration method. This approach yielded CPPs that were largely free of other peptides, eliminating the need for subsequent treatments to remove bitter-tasting peptides. nih.gov The use of membrane filtration, including microfiltration and ultrafiltration, is integral to modern dairy processing for the fractionation of milk proteins, such as the separation of casein and whey proteins, prior to enzymatic hydrolysis. synderfiltration.comhongtekfiltration.com
Optimized Synthesis of this compound-Calcium Chelate (CPP-Ca)
Once the CPPs are purified, the final step is to chelate them with calcium to form the CPP-Ca complex. The efficiency of this chelation process is influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants.
The optimization of these parameters is critical to maximize the calcium-binding capacity of the CPPs. In an acidic solution, an excess of H+ ions competes with Ca2+ for binding sites on the CPPs, leading to a lower chelation rate. nih.gov As the pH increases, the chelating capacity improves. One study found that the optimal conditions for the chelation reaction were a peptide concentration of 7.76 mg/mL, a pH of 8.54, and a reaction temperature of 43.3°C. nih.govresearchgate.net Another optimization study, using an orthogonal experimental design, determined the ideal combination to be a temperature of 50°C, a pH of 6.5, and a chelating time of 60 minutes. nih.gov Under these conditions, a maximum calcium chelation rate of 23.37% was achieved, with the final CPP-Ca complex containing 2.64 × 10^5 mg/kg of calcium. frontiersin.orgnih.govnih.govresearchgate.net The interaction primarily involves the carboxyl oxygen and amino nitrogen atoms of the CPPs binding with the calcium ions. frontiersin.orgresearchgate.net
Table 2: Optimized Parameters for the Synthesis of this compound-Calcium (CPP-Ca) Chelate
| Parameter | Study 1 Optimal Value | Study 2 Optimal Value | Reference |
|---|---|---|---|
| pH | 8.54 | 6.5 | nih.govnih.govresearchgate.net |
| Temperature (°C) | 43.3 | 50 | nih.govnih.govresearchgate.net |
| Chelating Time (min) | Not Specified | 60 | nih.gov |
| Peptide Concentration (mg/mL) | 7.76 | Not Specified | nih.govresearchgate.net |
| Resulting Chelation Rate / Calcium Content | Not Specified | 23.37% / 2.64 × 10^5 mg/kg | frontiersin.orgnih.govnih.govresearchgate.net |
Reaction Parameter Modulation for Chelation Efficiency (pH, Temperature, Reaction Time, Peptide-to-Calcium Ratio)
The chelation of calcium by casein phosphopeptides is a nuanced process governed by several critical reaction parameters. Precise control over these factors is essential to maximize the calcium-binding capacity and ensure the stability of the resulting complex.
pH: The pH of the reaction medium is a primary determinant of chelation efficiency. An optimal pH range is necessary to ensure the availability of binding sites on the phosphopeptides and the solubility of calcium ions. In acidic conditions, an excess of hydrogen ions (H+) competes with calcium ions (Ca2+) for binding to the carboxyl and phosphate groups of the peptides, thereby reducing the chelation rate. bohrium.comjst.go.jp Conversely, in highly alkaline environments, the formation of insoluble calcium hydroxide (B78521) (Ca(OH)2) can occur, which also hinders the complexation process. bohrium.comjst.go.jp Research has demonstrated that the optimal pH for CPP-Ca complex formation typically lies in the neutral to slightly alkaline range. For instance, one study identified an optimal pH of 6.0, which resulted in a chelation rate of 11.52%. bohrium.com Another investigation reported an optimal pH of 8.54 for the chelation reaction. nih.gov
Temperature: Temperature plays a dual role in the formation of CPP-Ca complexes. An increase in temperature generally enhances the rate of reaction by increasing molecular motion, which facilitates the interaction between CPPs and calcium ions. jst.go.jp However, excessive heat can lead to the denaturation of the peptides, altering their conformation and reducing their binding efficiency. jst.go.jp Studies have shown that the binding capacity and affinity of calcium to casein increase with temperature up to a certain point, consistent with an endothermic binding process. nih.gov Optimal temperatures reported in the literature vary, with one study finding 50°C to be the point of maximum calcium chelation, while another identified a slightly lower optimal temperature of 43.3°C. bohrium.comjst.go.jpnih.gov
Reaction Time: The duration of the chelation reaction is another crucial factor. Sufficient time must be allowed for the interactions between the phosphopeptides and calcium ions to reach equilibrium. While specific optimal reaction times can vary depending on other parameters like pH and temperature, orthogonal experimental designs have been employed to determine the most effective combination of factors. In one such study, a reaction time of 60 minutes was part of the optimal combination of parameters that yielded a maximum calcium chelation rate of 23.37%. bohrium.com
Peptide-to-Calcium Ratio: The ratio of casein phosphopeptides to calcium is a critical factor influencing the formation and characteristics of the resulting complexes. An appropriate ratio ensures that there are sufficient binding sites available on the peptides to effectively chelate the calcium ions. Research has shown that this ratio significantly affects the passive transport of calcium. One study investigating the effect of various CPP to calcium weight-to-weight (w/w) ratios found that the amount of absorbed calcium increased as the ratio went from 5 to 15, and then decreased at a ratio of 20. researchgate.net This suggests that an optimal ratio exists, with the ratio of 15 being identified as the most efficient for increasing mineral transport in that particular study. researchgate.net Another study utilized a peptide-to-calcium mass ratio of 2:1 in their preparation of CPP-Ca. jst.go.jp
| Parameter | Optimal Value/Range | Observed Effect on Chelation Efficiency | Reference |
|---|---|---|---|
| pH | 6.0 - 8.54 | Maximizes availability of binding sites and calcium solubility, avoiding competition with H+ or precipitation of Ca(OH)2. | bohrium.comjst.go.jpnih.gov |
| Temperature | 43.3°C - 50°C | Increases reaction rate up to an optimum; higher temperatures can cause peptide denaturation. | bohrium.comjst.go.jpnih.gov |
| Reaction Time | ~60 minutes | Allows the chelation reaction to reach equilibrium for maximum complex formation. | bohrium.com |
| Peptide-to-Calcium Ratio (w/w) | ~15:1 | Optimizes the availability of peptide binding sites for calcium ions, enhancing mineral transport. | researchgate.net |
Influence of Original Casein Fractions (e.g., αs1-, αs2-, β-, κ-Caseins) on Complex Formation
Casein is not a single protein but a family of phosphoproteins, primarily composed of αs1-, αs2-, β-, and κ-caseins. The phosphopeptides derived from these different fractions exhibit varying abilities to chelate calcium, largely due to differences in their primary structure and degree of phosphorylation.
Casein phosphopeptides are primarily derived from the enzymatic hydrolysis of αs1-, αs2-, and β-caseins. bohrium.comresearchgate.net These fractions are rich in phosphoserine residues, which are the primary binding sites for calcium ions. The clustering of these phosphoserine residues within the peptide sequence creates a highly negative charge density, which is crucial for effective calcium chelation.
Research comparing the calcium-binding capabilities of phosphopeptides from different casein fractions has revealed significant differences. A study that directly compared phosphopeptides from αs-casein and β-casein found that αs-casein phosphopeptides exhibited a greater capacity for binding Ca2+. This is likely attributable to the higher degree of phosphorylation and the specific arrangement of phosphoserine residues in αs-casein.
Furthermore, studies on the in vivo effects of CPPs from milks with varying αs1-casein content have suggested that the source of the casein can impact calcium absorption. After simulated gastrointestinal digestion, calcium modifications have been identified on peptides originating from both β-casein and αs2-casein, indicating their roles in calcium binding and transport. nih.gov
| Casein Fraction | Relative Calcium Chelation Capacity | Key Characteristics | Reference |
|---|---|---|---|
| αs1-Casein | High | Rich in phosphoserine clusters, leading to strong calcium binding. | |
| αs2-Casein | High | Contributes significantly to calcium binding, with modifications observed after digestion. | nih.govresearchgate.net |
| β-Casein | Moderate to High | A primary source of bioactive phosphopeptides with demonstrated calcium-binding ability. | nih.govresearchgate.net |
| κ-Casein | Low | Lower degree of phosphorylation results in weaker calcium-binding capacity compared to other fractions. |
Structural Elucidation and Physicochemical Characterization of Casein Phosphopeptide Calcium Complexes
Molecular Mass Distribution and Peptide Sequence Identification within Complexes
Electrophoretic and Chromatographic Profiling of Hydrolysates and Complexes (e.g., SDS-PAGE, HPLC)
Electrophoretic and chromatographic techniques are fundamental in separating and characterizing the peptide constituents of casein hydrolysates and the resulting CPP-calcium complexes. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely employed to profile the peptide mixtures. frontiersin.org The elution profiles from RP-HPLC reveal the complexity of the hydrolysates, with numerous peaks corresponding to different peptide components. frontiersin.orgresearchgate.net For instance, studies comparing different CPP preparations have shown variations in their HPLC profiles, indicating differences in the content of polar and non-polar peptides, which in turn affects their calcium-binding capacity. frontiersin.org
The molecular mass distribution of these peptides is a key parameter. Analysis has shown that a significant portion, approximately 90%, of casein calcium-binding peptides are oligopeptides with molecular weights below 1000 Da. bohrium.com This prevalence of smaller peptides is thought to contribute to their high calcium-binding capacity. bohrium.com Further analysis of casein phosphopeptide complexes has revealed molecular weights corresponding to monomeric, dimeric, trimeric, and even hexametric states of casein, with approximate molecular weights of 16.2 kDa, 46.9 kDa, 90.5 kDa, and 180 kDa, respectively. researchgate.net
| Component | Technique | Reported Molecular Weight (Da) | Source |
|---|---|---|---|
| Casein Calcium-Binding Oligopeptides | Molecular Weight Analysis | < 1000 | bohrium.com |
| Monomeric Casein Complex | c(s) Distribution Analysis | ~16,200 | researchgate.net |
| Dimeric Casein Complex | ~46,900 | ||
| Trimeric Casein Complex | ~90,500 | ||
| Hexametric Casein Complex | ~180,000 |
High-Resolution Mass Spectrometry for Peptide Sequence Determination (e.g., HPLC-MS/MS, LC-MS/MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the precise identification and sequencing of peptides within the CPP-calcium complexes. researchgate.neteurofins.com This technique allows for the determination of the amino acid sequence of individual peptides, which is crucial for understanding their structure-function relationships. researchgate.net Through LC-MS/MS analysis, numerous peptide sequences have been identified from casein hydrolysates. For example, one study identified thirty-seven different peptide sequences, revealing a correlation between the presence and position of specific amino acid residues and the peptide's calcium-binding ability. bohrium.com
Identification of Specific Calcium-Binding Peptide Motifs and Sequences (e.g., VLPVPQK)
Through detailed sequencing efforts, specific peptide motifs and sequences with high calcium-binding affinity have been identified. These motifs often contain a high proportion of acidic amino acids, such as glutamic acid (Glu) and aspartic acid (Asp), as well as phosphorylated serine (Ser(P)) residues. bohrium.comresearchgate.net The negatively charged side chains of these residues are key to chelating positively charged calcium ions. bohrium.com
One such identified calcium-binding peptide is VLPVPQK, which has a molecular weight of 779.4960 Da. researchgate.net This peptide demonstrated a strong calcium-binding activity of 129.46 mg/g. researchgate.net Other identified sequences include those derived from αs1-casein (e.g., f119–134 and f125–136) and β-casein (e.g., f48–63), which have been shown to enhance calcium transport. rsc.org The presence of phosphorylated seryl clusters, such as -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-, is a well-established motif for stabilizing amorphous calcium phosphate (B84403). nih.gov The identification and characterization of these specific sequences are fundamental to understanding the mechanism of calcium binding and the subsequent biological activity of CPPs.
Quantitative Assessment of Calcium Binding Stoichiometry and Affinity
A quantitative understanding of the interaction between casein phosphopeptides and calcium is essential for characterizing the efficacy of these complexes. This involves determining how much calcium can be bound and the strength of this binding.
Measurement of Calcium Chelation Activity (e.g., o-Cresolphthalein (B1221799) Colorimetry, Ca-Selective Electrode)
The calcium chelation activity of CPPs is a measure of their capacity to bind calcium ions. This is often determined using colorimetric methods, such as the o-cresolphthalein complexone method. frontiersin.orgmdpi.commdpi.com In this assay, CPPs are mixed with a known concentration of calcium chloride, and after incubation, the unbound calcium is quantified. frontiersin.org The difference between the initial and unbound calcium concentrations gives the amount of calcium chelated by the peptides. frontiersin.org Studies have reported varying calcium-binding capacities for different CPP preparations. For instance, two commercial CPP products, CPP1 and CPP2, were found to have calcium-binding capacities of 107.15 ± 6.27 mg/g and 142.56 ± 7.39 mg/g, respectively. nih.govbohrium.com Another study identified a novel calcium-binding peptide, VLPVPQK, with a binding activity of 129.46 mg/g. researchgate.net Calcium-selective electrodes can also be used for the direct measurement of free calcium ion concentration to determine binding capacities. researchgate.net
| Peptide/Preparation | Method | Calcium Binding Capacity (mg/g) | Source |
|---|---|---|---|
| CPP1 | o-Cresolphthalein Colorimetry | 107.15 ± 6.27 | nih.govbohrium.com |
| CPP2 | 142.56 ± 7.39 | nih.govbohrium.com | |
| VLPVPQK | 129.46 | researchgate.net |
Thermodynamic Characterization of Binding Interactions (e.g., Isothermal Titration Calorimetry)
Isothermal titration calorimetry (ITC) is a powerful technique for elucidating the thermodynamics of the binding interaction between CPPs and calcium. nih.govfrontiersin.orgwiley.com ITC directly measures the heat changes that occur upon binding, allowing for the determination of key thermodynamic parameters, including the binding stoichiometry (n), binding constant (K), enthalpy change (ΔH), and entropy change (ΔS). nih.govfrontiersin.org
Studies using ITC have revealed that the binding of calcium to phosphopeptides can be either an exothermic or endothermic process, depending on the specific peptide sequence and experimental conditions. For example, the binding of calcium to a soy-derived phosphopeptide resulted in a negative enthalpy change (ΔH = -2.224 kJ/mol), indicating an exothermic reaction. nih.govfrontiersin.org In contrast, the binding of calcium to a specific β-casein phosphopeptide (P5) was found to be an endothermic reaction (ΔH > 0). researchgate.net The binding stoichiometry, which represents the molar ratio of calcium to peptide in the complex, has been determined for various peptides. For the peptide VLPVPQK, a stoichiometry of 1:3 (peptide to calcium) was observed. researchgate.net For another β-casein phosphopeptide, the stoichiometry was found to be approximately 5.91. researchgate.netresearchgate.net These thermodynamic data provide a deeper understanding of the driving forces behind the formation of CPP-calcium complexes.
| Peptide | Stoichiometry (n) (Peptide:Ca²⁺) | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Source |
|---|---|---|---|---|
| Soy Phosphopeptide | 1:1.577 | Not Reported | -2.224 | nih.govfrontiersin.org |
| VLPVPQK | 1:3 | Not Reported | Not Reported | researchgate.net |
| β-Casein Phosphopeptide (P5) | 1:5.91 | 4720 ± 937 | Positive (Endothermic) | researchgate.netresearchgate.net |
Spectroscopic and Computational Identification of Calcium Binding Sites and Coordination Modes
The binding of calcium to casein phosphopeptides involves specific functional groups and amino acid residues, leading to the formation of stable complexes. Various spectroscopic and computational techniques have been employed to elucidate the precise nature of these interactions.
Vibrational and Electronic Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy, Ultraviolet-Visible Absorption Spectroscopy)
Vibrational and electronic spectroscopy are powerful tools for probing the molecular interactions within CPP-calcium complexes.
Fourier Transform Infrared (FTIR) Spectroscopy has been instrumental in identifying the functional groups involved in calcium chelation. Studies have shown that the interaction between calcium ions and CPPs primarily involves the carboxyl oxygen and amino nitrogen atoms. nih.govbohrium.comresearchgate.net Upon chelation, shifts in the absorption peaks corresponding to the amide I band, N-H, C=O, and -COO- groups are observed. frontiersin.org For instance, a shift in the amide I band suggests the interaction of calcium ions with the oxygen atoms in the carbonyl group. frontiersin.org The disappearance of certain absorption peaks and the shifting of others in the infrared spectrum of CPP-Ca compared to CPPs confirm the formation of the chelate. frontiersin.org Specifically, the region between 1060–1100 cm⁻¹ is associated with the O=P-O stretching of phosphate groups covalently bound to casein, indicating the involvement of these groups in the complex. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy provides further evidence of complex formation. The chelation of metal ions by organic ligands often results in changes to the UV spectrum, such as the transfer, disappearance, or emergence of absorption peaks. frontiersin.org In the case of CPP-calcium complexes, a characteristic peak of the peptide chain resulting from the n → π* transition of C=O in the amide bonds is observed around 220 nm for both CPPs and CPP-Ca. nih.govfrontiersin.org However, a notable decrease in the intensity of the absorption peak around 280 nm, which is characteristic of aromatic amino acids, is seen after chelation with calcium, indicating a change in the microenvironment of these residues upon complex formation. nih.gov
Nuclear Magnetic Resonance for Phosphorus and Proton Environments (e.g., 31P NMR, 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the structural environment of specific atoms within the CPP-calcium complex.
³¹P NMR is particularly useful for studying the role of phosphoserine residues in calcium binding. Studies have demonstrated that the pKa of phosphoserine residues in β-casein and its phosphopeptide (1-25) decreases upon binding with Ca²⁺. cambridge.org This indicates a direct interaction between the phosphate groups and calcium ions. The binding of Ca²⁺ to the phosphopeptide (1-25) occurs sequentially, first to the phosphoserine residues 17, 18, and 19, which have higher pKa values, and then to residue 15. cambridge.org Both liquid-state and solid-state ³¹P NMR have been used to investigate the interactions between colloidal calcium phosphate nanoclusters and phosphoserine regions in caseins. mdpi.comencyclopedia.pub
¹H NMR provides information about the proton environment and can be used to develop structural models of CPP-amorphous calcium phosphate (ACP) nanocomplexes. acs.orgacs.org By analyzing total correlation spectroscopy and nuclear Overhauser effect spectroscopy data, researchers can sequentially assign proton resonances and determine the three-dimensional structure of the complex in solution. acs.orgacs.org
Analysis of Charged Group Involvement (e.g., Zeta Potential, Carboxyl and Phosphate Groups)
The chelation of calcium by CPPs is fundamentally an electrostatic interaction, making the analysis of charged groups critical.
Zeta Potential measurements indicate the surface charge of particles in a dispersion and can reveal changes upon complexation. The binding of positively charged calcium ions to negatively charged CPPs is expected to alter the zeta potential of the resulting complex. Studies have shown that modifying surfaces with CPP can decrease the zeta potential, indicating the presence of negatively charged groups available for interaction. nih.gov
The primary binding sites for calcium on CPPs are the negatively charged carboxyl groups of acidic amino acids like glutamic acid and aspartic acid, and the phosphate groups of phosphoserine residues. bohrium.comresearchgate.net FTIR and other spectroscopic methods have confirmed the involvement of carboxyl oxygen atoms in chelation. nih.govbohrium.com The phosphate groups are considered the main binding sites, with evidence also pointing to the participation of carboxylate groups. researchgate.net
Role of Specific Amino Acid Residues in Chelation (e.g., Phosphoserine, Glutamic Acid, Lysine, Serine, Arginine)
The specific amino acid composition and sequence of a CPP determine its calcium-binding capacity.
Phosphoserine (pSer): This is the most critical residue for calcium binding in CPPs. The negatively charged phosphate group has a high affinity for calcium ions. researchgate.net The motif "pSer-pSer-pSer-Glu-Glu" is particularly effective at improving calcium absorption. researchgate.net The number and position of phosphoserine residues are important for calcium-binding activity. researchgate.net
Glutamic Acid (Glu) and Aspartic Acid (Asp): These acidic amino acids contribute to calcium chelation through their negatively charged carboxyl groups. bohrium.comfrontiersin.org
Serine (Ser) and Threonine (Thr): The hydroxyl groups of these amino acids can also participate in metal ion coordination. bohrium.com
Computational Modeling for Binding Site Prediction and Mechanism Elucidation (e.g., Molecular Dynamics Simulation)
Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful approach to visualize and understand the dynamics of CPP-calcium interactions at an atomic level.
MD simulations have been used to predict binding sites and elucidate the chelation mechanism. researchgate.net These simulations have shown that a single β-casein phosphopeptide (1-25) can bind approximately six calcium ions. researchgate.net The primary binding sites identified through these models include the carbonyl group of Glutamic Acid-2 and the phosphate groups of phosphorylated Serine-15, Serine-17, and Serine-19. researchgate.net Interestingly, these simulations have revealed multiple coordination modes, including unidentate, bidentate, and tridentate geometries, which contribute to the strong binding affinity. researchgate.netnih.gov The binding process is spontaneous, with hydrophobic interactions being a major driving force. researchgate.net Furthermore, MD simulations have shown that the β-casein phosphopeptide 1-25 exists as an ensemble of conformations, with two conformationally independent segments. acs.org
Investigation of Complex Morphology and Aggregation Characteristics
The formation of CPP-calcium complexes often leads to changes in their morphology and aggregation state, which can be investigated using various microscopic and scattering techniques.
Casein phosphopeptides are known to form aggregated complexes with calcium phosphate. nih.gov The aggregation process is rapid and requires the simultaneous presence of both calcium ions and CPPs for optimal formation. nih.gov The size of these aggregates can vary depending on the specific CPP and the conditions. For example, β-CN(1-25)4P can form aggregates with a hydrodynamic radius of about 60 nm. nih.gov In contrast, dephosphorylated β-CN(1-25)0P forms larger aggregates with a radius of 150 nm. nih.gov
Translational diffusion measurements from NMR have been used to determine the hydrodynamic radius of β-CN(1–25)–ACP nanocomplexes, which was found to be around 1.5 to 1.9 nm depending on the pH. acs.orgacs.org Scanning electron microscopy (SEM) has revealed differences in the microstructure of CPPs and CPP-Ca complexes, with the latter often showing a more porous microstructure. bohrium.com Laser light scattering and small-angle X-ray scattering (SAXS) have been employed to study the structure of CPP complexes during simulated digestion, showing that while the aggregates may reduce in size, an entangled substructure is preserved. bohrium.com
Microscopic Analysis of Aggregate Structures (e.g., Electron Microscopy, Atomic Force Microscopy)
Microscopic techniques are pivotal in visualizing the morphology and structure of this compound-amorphous calcium phosphate (CPP-ACP) complexes. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to study these nanocomplexes.
SEM imaging of CPP-ACP reveals aggregate structures. researchgate.net For instance, at lower magnifications, the complexes can appear as varied segments. researchgate.net TEM provides higher resolution images, offering a more detailed view of the nanocomplexes. researchgate.net Selected area diffraction patterns obtained through electron microscopy have confirmed the amorphous, non-crystalline nature of the calcium phosphate within these complexes. researchgate.netnih.gov
Atomic Force Microscopy (AFM) has been utilized to investigate the effects of CPP-ACP on enamel surfaces at a nanoscale level. nih.gov Studies have shown that treatment with a CPP-ACP paste can lead to a smoother enamel surface, indicating a remineralization effect. nih.gov AFM analysis quantifies surface roughness, and a significant decrease in this parameter has been observed after applying CPP-ACP to demineralized enamel. nih.gov The AFM images show that CPP-ACP treatment results in a more homogenous and compact surface layer, filling in the irregularities caused by demineralization. nih.govresearchgate.net
The table below summarizes findings from microscopic analyses of CPP-ACP.
| Microscopy Technique | Key Findings | Reference |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Reveals aggregate structures of CPP-ACP. Following demineralization, enamel surfaces show pitting and irregularity, which become smoother and more homogenous after CPP-ACP application. | researchgate.netnih.gov |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanocomplexes and, through selected area diffraction, confirms the amorphous nature of the stabilized calcium phosphate. | researchgate.netnih.gov |
| Atomic Force Microscopy (AFM) | Demonstrates a significant reduction in surface roughness of demineralized enamel after treatment with CPP-ACP paste, indicating effective remineralization. It also shows that CPP-ACP can make intact enamel surfaces smoother. | nih.govresearchgate.net |
Scattering Techniques for Particle Size and Structural Heterogeneity (e.g., Dynamic Light Scattering, Small-Angle X-ray Scattering)
Scattering techniques are instrumental in determining the size, shape, and internal structure of CPP-ACP nanocomplexes in solution. Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are two such powerful, non-invasive methods.
DLS measures the hydrodynamic radius (Rh) of particles by analyzing the fluctuations in scattered light intensity due to Brownian motion. For casein-derived phosphopeptide complexes, DLS has been used to determine aggregate size. researchgate.net For example, the hydrodynamic diameter of cold insoluble casein increased from 190 nm to 295 nm with the addition of 22 mM calcium. researchgate.net
SAXS provides information about the size, shape, and electron density distribution within nanoparticles. uni-bayreuth.de In the context of CPP-ACP, SAXS analysis has revealed structural features at different length scales. researchgate.net It has identified larger aggregate sizes, protein inhomogeneities with a radius of gyration between 1.9 and 5.9 nm, and a protein cluster interaction distance of 22–28 nm. researchgate.net The technique has been crucial in developing structural models of the nanocomplexes. acs.org SAXS data, often combined with Small-Angle Neutron Scattering (SANS), has been used to validate models of casein micelle structure, with the nanocluster model being the most consistent with experimental data. uu.nl
The table below presents findings from scattering analyses of CPP-ACP.
| Scattering Technique | Parameter Measured | Key Findings | Reference |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius/Diameter | Demonstrated an increase in the size of casein aggregates with increasing calcium concentration. | researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Radius of Gyration, Particle Shape, and Internal Structure | Revealed a multi-level structure in caseinate aggregates in the presence of calcium, including overall aggregate size, protein inhomogeneities, and cluster interaction distances. SAXS has been fundamental in supporting the nanocluster model of CPP-ACP. | researchgate.netuu.nl |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Hydrodynamic Radius | Translational diffusion measurements indicated a hydrodynamic radius of 1.526 ± 0.044 nm for a β-CN(1-25)-ACP nanocomplex at pH 6.0, increasing to 1.923 ± 0.082 nm at pH 9.0. | acs.orgnih.gov |
Mechanisms of Amorphous Calcium Phosphate Stabilization and Nanocluster Formation by Phosphopeptides
The primary mechanism by which casein phosphopeptides (CPP) stabilize amorphous calcium phosphate (ACP) and facilitate the formation of nanoclusters lies in the unique primary structure of the peptides. nih.gov CPPs are derived from the tryptic digestion of casein and are rich in phosphoseryl residues, often occurring in clusters. nih.govnih.gov
The key sequence motif responsible for this activity is often cited as -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-. spiedigitallibrary.org These highly negatively charged clusters of phosphoseryl and glutamic acid residues act as potent binding sites for calcium ions. scielo.org.cofrontiersin.org By binding to nascent clusters of amorphous calcium phosphate in a metastable solution, the CPPs prevent these clusters from growing to the critical size required for nucleation and subsequent precipitation into a more stable crystalline phase. nih.govresearchgate.net This sequestration of ACP results in the formation of stable, nanometer-sized particles, often referred to as CPP-ACP nanoclusters. scielo.org.coportlandpress.com
The table below outlines the key components and steps in the mechanism of ACP stabilization by CPPs.
| Component/Step | Description | Reference |
|---|---|---|
| Casein Phosphopeptides (CPP) | Peptides derived from casein containing clusters of phosphorylated serine residues. | nih.govnih.gov |
| Phosphoseryl Cluster Motif | The sequence -Ser(P)-Ser(P)-Ser(P)-Glu-Glu- is a key binding site for calcium phosphate. | spiedigitallibrary.orgfrontiersin.org |
| Binding to ACP | CPPs bind to forming clusters of amorphous calcium phosphate (ACP) in supersaturated solutions. | nih.govresearchgate.net |
| Inhibition of Nucleation | The binding of CPPs prevents the ACP clusters from reaching the critical size needed for nucleation and precipitation. | nih.govspiedigitallibrary.org |
| Nanocluster Formation | The stabilization process results in the formation of stable CPP-ACP nanoclusters. | scielo.org.coportlandpress.com |
| Increased Bioavailability | The sequestered calcium and phosphate within the nanoclusters remain in a bioavailable form. | nih.gov |
Molecular Mechanisms of Biological Activity of Casein Phosphopeptide Calcium Complexes in Preclinical Models
Mechanistic Insights into Osteogenic Activity
Casein phosphopeptide-calcium complexes (CPP-Ca) have demonstrated significant potential in promoting bone formation. The mechanisms underlying this osteogenic activity involve direct effects on bone cells, modulation of critical signaling pathways, and regulation of gene expression related to bone metabolism.
Effects on Osteoblast Proliferation, Differentiation, and Mineralization in In Vitro Cell Lines (e.g., MC3T3-E1 Cells)
Studies utilizing the MC3T3-E1 pre-osteoblastic cell line have provided substantial evidence of the pro-osteogenic effects of CPP-Ca. These complexes have been shown to positively influence the key stages of osteoblast development: proliferation, differentiation, and mineralization.
Proliferation: Treatment of MC3T3-E1 cells with CPP-Ca has been observed to enhance cell proliferation in a dose- and time-dependent manner. For instance, at a concentration of 250 μg/mL, CPP-Ca increased cell proliferation by 21.65% after 24 hours, 26.43% after 48 hours, and 28.43% after 72 hours, compared to a control group. nih.gov This demonstrates a strong ability of CPP-Ca to stimulate the growth of osteoblasts. frontiersin.org
Differentiation: A key marker for the early differentiation of osteoblasts is the activity of alkaline phosphatase (ALP). nih.gov Research indicates that CPP-Ca significantly enhances ALP activity in MC3T3-E1 cells. The effect is dose-dependent, with a 250 μg/mL concentration of CPP-Ca leading to a notable 55% increase in ALP activity. nih.govresearchgate.net This suggests that CPP-Ca plays a crucial role in promoting the maturation of pre-osteoblasts into functional osteoblasts. nih.gov
Mineralization: The final stage of bone formation by osteoblasts is the deposition of a mineral matrix, a process known as mineralization. CPP-Ca has been found to significantly promote the formation of mineralized calcium nodules in MC3T3-E1 cell cultures. nih.gov Quantitative analysis using Alizarin Red staining, which chelates with calcium to form a red complex, revealed that treatment with 250 μg/mL of CPP-Ca resulted in a 72% increase in mineralized nodules compared to untreated cells. nih.govresearchgate.net
Effects of CPP-Ca on MC3T3-E1 Osteoblast Cells
| Parameter | Concentration | Duration | Observed Effect (% Increase vs. Control) | Reference |
|---|---|---|---|---|
| Proliferation | 250 µg/mL | 24 h | 21.65% | nih.gov |
| Proliferation | 250 µg/mL | 48 h | 26.43% | nih.gov |
| Proliferation | 250 µg/mL | 72 h | 28.43% | nih.gov |
| Differentiation (ALP Activity) | 250 µg/mL | 7 days | 55% | nih.govresearchgate.net |
| Mineralization (Calcium Nodules) | 250 µg/mL | Not Specified | 72% | nih.govresearchgate.net |
Elucidation of Involved Intracellular Signaling Pathways (e.g., AMPK, PI3K-Akt, MAPK, Wnt Signaling Pathways)
The osteogenic effects of CPP-Ca on MC3T3-E1 cells are mediated by the modulation of several key intracellular signaling pathways. nih.gov RNA sequencing (RNA-seq) analysis has revealed the involvement of multiple pathways crucial for bone cell function. nih.govresearchgate.net
The enrichment of the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway indicated that the following signaling pathways are involved in the differentiation of MC3T3-E1 cells treated with CPP-Ca:
AMPK (AMP-activated protein kinase) signaling pathway: This pathway is a central regulator of cellular energy homeostasis and has been implicated in osteoblast differentiation.
PI3K-Akt (Phosphatidylinositol 3-kinase/protein kinase B) signaling pathway: This is a critical pathway in cell survival, proliferation, and differentiation. Activation of this pathway is known to promote osteoblast function. nih.gov
MAPK (Mitogen-activated protein kinase) signaling pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its activation is essential for osteogenesis.
Wnt signaling pathway: The Wnt pathway is fundamentally important for bone development and homeostasis, playing a key role in osteoblast proliferation and differentiation. nih.gov
The engagement of these multiple, interconnected pathways underscores the comprehensive manner in which CPP-Ca stimulates the entire process of bone formation at the cellular level. nih.govresearchgate.net
Regulation of Gene Expression Profiles Relevant to Bone Metabolism (e.g., APOD, OGN, IGF1)
Further investigation into the molecular mechanisms of CPP-Ca action has shown that it significantly alters the expression of genes critical for bone metabolism. nih.gov RNA-seq analysis identified 321 differentially expressed genes in MC3T3-E1 cells treated with CPP-Ca, with 121 genes being upregulated and 200 downregulated. nih.govresearchgate.net
Quantitative real-time PCR (qRT-PCR) results confirmed that compared with the blank control group, the mRNA expressions of several key osteogenic genes were significantly upregulated. nih.gov These include:
APOD (Apolipoprotein D): This gene is involved in the transport of ligands and has been associated with cell differentiation and tissue regeneration.
OGN (Osteoglycin): Also known as mimecan, OGN is a proteoglycan that plays a role in collagen fibrillogenesis and the regulation of bone formation.
IGF1 (Insulin-like growth factor 1): IGF1 is a potent anabolic agent in bone, known to stimulate osteoblast proliferation and differentiation. nih.gov
The upregulation of these specific genes provides a direct molecular link between CPP-Ca treatment and the observed enhancement of osteogenic activity. nih.govresearchgate.net
Investigation of Antioxidant Mechanisms
In addition to their role in bone health, casein phosphopeptides have demonstrated notable antioxidant properties. These activities are attributed to their ability to scavenge harmful free radicals and inhibit oxidative processes in food systems.
In Vitro Radical Scavenging Capabilities (e.g., Superoxide (B77818) Radicals, DPPH Radicals, Hydroxyl Radicals)
This compound-calcium complexes exhibit broad-spectrum radical scavenging activity in various in vitro assays. This activity increases with rising peptide concentrations. nih.gov
Superoxide Radicals: These peptides have been shown to effectively scavenge superoxide radicals, which are precursors to other more reactive oxygen species. nih.gov
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radicals: CPP-Ca demonstrates the ability to quench DPPH radicals, a stable free radical commonly used to measure antioxidant capacity. nih.gov
Hydroxyl Radicals: The CPP component is effective at scavenging hydroxyl radicals, one of the most reactive and damaging free radicals in biological systems. nih.govnih.govresearchgate.net In a Fenton reaction-induced deoxyribose oxidation assay, CPP showed up to 63.3% inhibition. nih.gov
ABTS Radicals: CPPs have also been shown to effectively quench 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals, with a scavenging extent of 67.6% in an aqueous system. nih.govresearchgate.net
Radical Scavenging Activity of Casein Phosphopeptides
| Radical Species | Assay System | Observed Activity | Reference |
|---|---|---|---|
| Superoxide Radicals | In vitro assay | Effective scavenging | nih.gov |
| DPPH Radicals | In vitro assay | Effective scavenging | nih.gov |
| Hydroxyl Radicals | Fenton reaction-deoxyribose oxidation | Up to 63.3% inhibition | nih.govresearchgate.net |
| ABTS Radicals | Aqueous system | 67.6% scavenging | nih.govresearchgate.net |
Inhibition of Lipid Oxidation in Model Food Systems (e.g., Beef Homogenates)
The antioxidant properties of casein calcium peptides extend to their application in complex food systems, where they can effectively inhibit lipid oxidation. nih.gov In ground beef homogenates, a model system prone to lipid peroxidation, these peptides demonstrated strong antioxidant activity. nih.gov
The addition of casein calcium peptides to beef paste homogenates at a concentration of 2.0% was found to inhibit approximately 70% of lipid oxidation. researchgate.net This action helps to prevent the development of off-odors and flavors associated with rancidity, thereby potentially extending the shelf-life of meat and related food products. nih.govresearchgate.net These findings suggest that casein calcium peptides can serve as a suitable natural antioxidant for the food industry. nih.gov
Exploration of Other Bioactivity Pathways in Preclinical Contexts
Enzymatic Inhibition Mechanisms (e.g., Angiotensin I-Converting Enzyme (ACE) Inhibition)
Casein-derived peptides have demonstrated significant inhibitory activity against the Angiotensin I-Converting Enzyme (ACE), a key regulator of blood pressure. The mechanism involves peptides acting as competitive substrates for ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Preclinical studies have identified several potent ACE-inhibitory peptides from casein hydrolysates.
Research involving the digestion of goat milk caseins with pepsin generated hydrolysates with significantly higher ACE inhibitory activity compared to the undigested proteins. nih.gov Fractionation and analysis of these hydrolysates led to the identification of specific potent peptides. For instance, a peptide derived from β-casein (residues 56-66) with the sequence QSLVYPFTGPI and another from κ-casein (residues 96-106) with the sequence ARHPHPHLSFM exhibited strong ACE inhibition. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are comparable to that of the antihypertensive drug Captopril. nih.gov Another study identified the tripeptide Leu-Leu-Tyr (LLY) from casein hydrolysate as a potent ACE inhibitor. researchgate.net
| Peptide Sequence | Casein Source | IC50 Value | Reference |
|---|---|---|---|
| QSLVYPFTGPI | Goat β-Casein (56-66) | 4.27 µM (mixed-type) | nih.gov |
| ARHPHPHLSFM | Goat κ-Casein (96-106) | 4.27 µM (mixed-type) | nih.gov |
| Leu-Leu-Tyr (LLY) | Bovine Casein | Not specified in µM, but high activity reported | researchgate.net |
Immunomodulatory Pathway Analysis (e.g., Interaction with Immune Cell Receptors, MAPK/NF-κB Signaling)
Casein phosphopeptides (CPPs) exert considerable immunomodulatory effects, influencing both innate and adaptive immune responses. Preclinical studies have shown that CPPs can stimulate lymphocyte proliferation, enhance the phagocytic activity of macrophages, and modulate the production of immunoglobulins and cytokines. nih.govmdpi.com
The molecular mechanisms underlying these effects are being actively investigated, with evidence pointing towards the modulation of key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The NF-κB pathway is a critical regulator of inflammatory responses. mdpi.com Casein-derived peptides have been shown to inhibit its activation. For example, casein glycomacropeptide (CGMP) can suppress the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes. spkx.net.cn Similarly, casein hydrolysates can prevent the phosphorylation of the NF-κB p65 subunit induced by tumor necrosis factor-alpha (TNF-α). nih.gov Some casein peptides may also interact with Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway, effectively blocking the inflammatory cascade at an early stage. researchgate.net
| Observed Effect | Model System | Proposed Mechanism/Pathway | Reference |
|---|---|---|---|
| Suppression of total and specific IgE | Ovalbumin-sensitized mice | Suppression of IL-4 production, shift from Th2 to Th1 response | nih.gov |
| Stimulation of lymphocyte proliferation | Mouse spleen and thymocytes, rabbit Peyer's patch cells | Mitogenic activity on lymphocytes | nih.gov |
| Enhanced macrophage phagocytic function | Immunosuppressed mice | Increased nonspecific immunity | mdpi.com |
| Inhibition of NF-κB activation | LPS-stimulated RAW264.7 macrophages | Blockade of TLR4/MyD88/NF-κB signaling | researchgate.net |
| Suppression of IκBα degradation | LPS-challenged HT-29 cells | Inhibition of IκBα phosphorylation and ubiquitination | spkx.net.cn |
Molecular Chaperone Activity and Protein Aggregation Inhibition
Certain caseins, particularly β-casein, exhibit molecular chaperone-like activity, a crucial function in maintaining protein homeostasis (proteostasis). Molecular chaperones assist in the proper folding of other proteins and prevent their aggregation under stress conditions. Deficits in proteostasis can lead to the accumulation of misfolded proteins, a hallmark of various diseases.
In preclinical models, β-casein has been shown to be effective at inhibiting both amorphous and fibrillar aggregation of other proteins, such as α-lactalbumin, at sub-stoichiometric ratios. spkx.net.cn The mechanism appears to involve transient and dynamic interactions between β-casein and the aggregation-prone protein. β-casein can stabilize the partially unfolded target protein, reducing its structural heterogeneity and preventing it from forming large, insoluble aggregates. spkx.net.cn This chaperone activity is influenced by post-translational modifications, such as the phosphorylation of serine residues, which affects electrostatic interactions involved in stabilizing the target protein. spkx.net.cn
Antiproliferative Mechanisms in Tumor Cell Lines (e.g., STAT1 Signaling, Apoptosis Induction, Suppression of STAT3, HIF-1α, TLR4/NF-κB Signaling)
This compound-calcium complexes and other casein derivatives have demonstrated antiproliferative effects in various tumor cell lines through the modulation of multiple signaling pathways critical for cancer cell survival and progression.
STAT1 Signaling and Apoptosis Induction: Signal Transducer and Activator of Transcription 1 (STAT1) is generally considered a tumor suppressor. nih.govfrontiersin.org The anti-tumor activity of the milk protein α-casein has been shown to be dependent on the function of STAT1 in breast tumor cells. nih.gov Activation of STAT1 can inhibit proliferation and promote apoptosis, in part by upregulating the expression of caspases. nih.gov CPPs have been observed to directly induce apoptosis in undifferentiated colon cancer (HT-29) tumor cells, an effect attributed to their ability to bind extracellular calcium and modulate calcium signaling. nih.gov
Suppression of STAT3 and HIF-1α: In contrast to STAT1, STAT3 is often considered an oncogene, promoting tumor progression. nih.govnih.gov The milk protein α-casein has been found to suppress the activity of cancer stem cells in triple-negative breast cancer by inhibiting the expression of both STAT3 and Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) environments, promoting angiogenesis and metastasis. nih.govfrontiersin.org By suppressing these pro-tumorigenic pathways, α-casein can reduce tumor burden. nih.gov
TLR4/NF-κB Signaling: As mentioned in the immunomodulation section, the TLR4/NF-κB pathway is also deeply implicated in cancer progression, linking inflammation and cancer. nih.govbjmu.edu.cn Peptides derived from casein glycomacropeptide have been shown to block this pathway in preclinical models by inhibiting the engagement of lipopolysaccharide (LPS) with the TLR4 complex, thereby preventing downstream NF-κB activation. researchgate.net This suggests a mechanism by which casein peptides can exert anti-inflammatory and potentially anti-tumor effects.
| Mechanism | Peptide/Protein Source | Tumor Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Apoptosis Induction | Casein Phosphopeptides (CPPs) | HT-29 (undifferentiated colon cancer) | Induces apoptosis, likely by binding extracellular calcium | nih.gov |
| STAT1-dependent anti-tumor activity | α-Casein | Breast tumor cells | Requires STAT1 function to exert anti-tumor effects | nih.gov |
| Suppression of STAT3 | α-Casein | Triple-Negative Breast Cancer | Inhibits expression of STAT3 | nih.gov |
| Suppression of HIF-1α | α-Casein | Triple-Negative Breast Cancer | Inhibits expression of HIF-1α | nih.gov |
| Inhibition of TLR4/NF-κB Signaling | Casein Glycomacropeptide | RAW264.7 macrophages (as a model for inflammation) | Blocks TLR4/MyD88/NF-κB pathway activation | researchgate.net |
Compound Names
| Compound Name |
|---|
| Angiotensin I |
| Angiotensin II |
| Captopril |
| Leu-Leu-Tyr (LLY) |
| QSLVYPFTGPI |
| ARHPHPHLSFM |
| Tumor necrosis factor-alpha (TNF-α) |
| α-lactalbumin |
| β-casein |
| α-casein |
| Lipopolysaccharide (LPS) |
Advanced Research Approaches and Future Directions in Casein Phosphopeptide Calcium Complex Studies
Computational and In Silico Modeling for Predictive Research
Computational modeling has become an indispensable tool for investigating the molecular intricacies of casein phosphopeptide (CPP)-calcium interactions, offering insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations provide a powerful lens for examining the dynamic binding process between CPPs and calcium ions at an atomic level. nih.gov By combining experimental data from techniques like Isothermal Titration Calorimetry (ITC) and Fourier Transform Infrared (FTIR) spectroscopy with MD simulations, researchers can construct detailed models of these interactions. researchgate.netrsc.org
Studies have successfully used this integrated approach to elucidate the specific binding behaviors of β-casein phosphopeptides. rsc.org For instance, simulations have revealed that a single β-casein phosphopeptide fragment (1-25) can bind approximately six calcium ions. nih.govresearchgate.netrsc.org The primary binding sites have been identified as the carbonyl group of specific amino acid residues (like Glu-2) and, crucially, the phosphate (B84403) groups of phosphorylated serine residues (pSer-15, pSer-18, and pSer-19). nih.govrsc.org
A key finding from these simulations is the identification of multiple coordination modes, including unidentate, bidentate, and tridentate geometries, which contribute to the strong binding capabilities of the peptides. nih.govresearchgate.netrsc.org Furthermore, MD simulations help to elucidate the thermodynamic drivers of this interaction, suggesting that the binding process is spontaneous and predominantly driven by hydrophobic interactions. nih.gov
Table 1: Key Findings from Molecular Dynamics (MD) Simulations of β-Casein Phosphopeptide (1-25) and Calcium Interaction
| Parameter | Finding | Source(s) |
| Binding Stoichiometry | ~6 Calcium ions per peptide molecule | researchgate.net, rsc.org |
| Primary Binding Sites | Carbonyl group (Glu-2), Phosphate groups (pSer-15, pSer-18, pSer-19) | researchgate.net, rsc.org |
| Coordination Geometries | Unidentate, Bidentate, Tridentate | rsc.org, nih.gov |
| Thermodynamic Driver | Spontaneous process, mainly driven by hydrophobic interactions | nih.gov |
| Binding Free Energy | -5.2 kcal/mol | nih.gov |
Beyond analyzing existing sequences, computational methods are being developed for the in silico design of novel peptides with tailored properties. nih.gov While much of this work has focused on designing peptides for inorganic materials or creating new calcium-binding proteins, the principles are directly applicable to CPPs. nih.govnih.gov
Approaches such as the Rosetta Surface Design and the PepBD algorithm utilize Monte Carlo sampling to explore vast sequence and conformational spaces. nih.gov These methods score potential peptide sequences based on energy functions, allowing for the intelligent and systematic search for sequences with high affinity for specific targets, such as calcium ions. nih.gov The goal is to identify sequences enriched in amino acids that promote strong binding, such as those with bulky sidechains or specific charge distributions. nih.gov By engineering proteins with specifically designed calcium-binding sites, researchers can systematically tune binding affinities and probe the determinants of high-affinity interactions. oup.com This predictive capability opens the door to creating novel CPP variants with superior calcium-carrying capacity for functional foods and other applications.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation (e.g., Proteomics, Transcriptomics)
Omics technologies, which offer a global view of molecules like proteins (proteomics) and RNA transcripts (transcriptomics), are powerful tools for uncovering the complex biological mechanisms influenced by CPP-calcium complexes. nih.gov
RNA sequencing (RNA-seq), a key transcriptomics technique, has been employed to understand how CPP-calcium chelates affect cellular processes at the genetic level. nih.gov For example, in studies using MC3T3-E1 pre-osteoblastic cells, RNA-seq has been used to elucidate the differentiation mechanism promoted by CPP-Ca. nih.gov This type of analysis can identify entire pathways and gene networks that are upregulated or downregulated in response to treatment, providing a comprehensive picture of the cellular response.
Proteomics offers a complementary view by analyzing changes in the entire set of proteins within a cell or organism. researchgate.net In the context of CPP-Ca research, proteomics can be used to identify proteins involved in the transport of the complex across cellular membranes or to uncover downstream protein expression changes related to its bioactivity, such as in bone formation. nih.gov For instance, proteomics studies on the fungus Aspergillus awamori revealed that casein phosphopeptides could drastically alter the secretome, overrepresenting enzymes involved in fermentative processes and an oxygen-binding hemoglobin-like protein. researchgate.net This demonstrates the potential of omics to uncover unexpected systemic effects of CPPs.
Development of Novel Analytical Techniques for Complex Characterization
The accurate characterization of CPP-calcium complexes requires a suite of sophisticated analytical techniques. Research continues to refine and combine these methods for a more complete understanding of the chelation process and the resulting complex.
Spectroscopic Methods: Techniques like Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental for identifying the functional groups involved in calcium binding. nih.govresearchgate.net Shifts in absorption peaks confirm that carboxyl oxygen and amino nitrogen atoms in the peptides are key chelating sites. researchgate.net Fluorescence spectroscopy can also be used, as the binding of calcium ions to aromatic amino acids can lead to measurable fluorescence quenching. mdpi.com
Calorimetry: Isothermal Titration Calorimetry (ITC) provides precise thermodynamic data on the binding interaction. It can directly measure binding affinity, stoichiometry, and enthalpy (ΔH), revealing whether a reaction is endothermic or exothermic. researchgate.net
Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a crucial tool for the purification, separation, and quantification of CPPs. tamu.eduresearchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a powerful technique for identifying the specific peptide fragments that remain chelated to calcium after simulated gastrointestinal digestion, providing insights into the bioavailability of the complex. nih.gov
Electrophoresis: Capillary Zone Electrophoresis (CZE) has emerged as a rapid and efficient technique for resolving multiple phosphoseryl-containing peptides from enzymatic digests of casein. researchgate.net
Table 2: Advanced Analytical Techniques for CPP-Calcium Complex Characterization
| Technique | Information Provided | Source(s) |
| UV-Vis & FTIR Spectroscopy | Identification of functional groups involved in chelation (e.g., carboxyl, amino) | nih.gov, researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters (ΔH) | researchgate.net |
| HPLC | Purification, separation, and quantification of CPPs | tamu.edu, researchgate.net |
| LC-MS/MS | Identification of specific calcium-binding peptide fragments post-digestion | nih.gov |
| Capillary Zone Electrophoresis (CZE) | Rapid resolution and analysis of phosphopeptides | researchgate.net |
Emerging Research Areas for this compound-Calcium Complexes in Biological Systems and Advanced Materials
Research on CPP-calcium complexes is expanding into novel and innovative areas beyond their traditional role as dietary calcium supplements.
In biological systems, a major emerging application is in dentistry for the prevention of dental caries and the remineralization of early enamel lesions. researchgate.net The technology centers on stabilizing amorphous calcium phosphate (ACP) at the tooth surface, forming CPP-ACP nanoclusters. mdpi.comkarger.com This complex acts as a reservoir of bioavailable calcium and phosphate ions, which can be released to buffer plaque pH, reduce enamel demineralization, and promote remineralization. karger.com This has led to the development of various dental products and is an active area of research comparing its efficacy to other treatments like fluoride. mdpi.com
In the realm of advanced materials, the unique ability of CPPs to stabilize high concentrations of calcium and phosphate in solution is being explored. mdpi.com This property is highly relevant to food technology, particularly in the challenge of fortifying plant-based beverages with calcium to match the levels found in milk while maintaining stability. mdpi.com Furthermore, there is growing interest in using CPP-calcium complexes as a basis for designing biomimetic remineralization systems and bioactive restorative materials that could be directed to specific sites of mineral loss in the body. mdpi.commdpi.com
Q & A
Q. What are the primary mechanisms by which casein calcium oeotide (CCP) enhances calcium bioavailability in biological systems?
CCP, derived from casein phosphopeptides (CPPs), forms soluble complexes with calcium ions via its phosphorylated serine residues, preventing precipitation in the gastrointestinal tract and improving absorption. This mechanism is validated through in vitro binding assays (e.g., equilibrium dialysis) and in vivo studies measuring calcium uptake in animal models. Researchers should prioritize characterizing phosphorylation patterns using techniques like mass spectrometry to confirm binding affinity .
Q. How can researchers design in vitro experiments to assess the calcium-binding capacity of CCP under varying physiological conditions?
Key steps include:
- Preparing CCP solutions in calcium-rich buffers (e.g., 10 mM CaCl₂) and adjusting pH to simulate intestinal conditions .
- Using spectrophotometry or atomic absorption spectroscopy to quantify free vs. bound calcium.
- Incorporating competitive ligands (e.g., phytic acid) to test binding specificity. Ensure reproducibility by detailing buffer compositions, temperature controls, and calibration standards in methods sections .
Q. What structural characteristics of CCP are critical for its functional efficacy in calcium delivery?
CCP’s efficacy depends on its phosphorylation degree (e.g., 8–13 phosphate groups per molecule) and isoform distribution (α1-, α2-, β-, κ-casein derivatives). Techniques like SDS-PAGE, capillary electrophoresis, and nuclear magnetic resonance (NMR) are recommended to analyze phosphorylation sites and conformational stability .
Advanced Research Questions
Q. How should researchers address discrepancies in literature regarding CCP’s bone mineralization efficacy versus its limited antibacterial performance in clinical models?
Contradictions arise from differing experimental models (e.g., in vitro mineral deposition assays vs. in vivo root canal studies). To reconcile:
- Compare CCP concentration thresholds: Bone studies use 0.5–2 mg/mL, while antibacterial assays may require higher doses (>5 mg/mL) for efficacy .
- Evaluate matrix interactions: Mineralization assays often include collagen scaffolds, whereas antibacterial tests lack such substrates, altering CCP’s bioavailability.
- Conduct meta-analyses to identify confounding variables (e.g., pH, competing ions) .
Q. What advanced methodologies are recommended for isolating and quantifying CCP isoforms in complex matrices (e.g., food or biological samples)?
- Isolation : Use size-exclusion chromatography (SEC) coupled with anion-exchange chromatography to separate isoforms based on phosphorylation .
- Quantification : Employ reverse-phase HPLC with UV detection (214 nm) or tandem mass spectrometry (MS/MS) for sensitive detection.
- Validation : Cross-validate with ELISA using phospho-specific antibodies .
Q. How can researchers optimize experimental designs to evaluate CCP’s role in preventing osteoporosis in preclinical models?
- Animal Models : Use ovariectomized rats to simulate postmenopausal bone loss. Administer CCP orally (10–50 mg/kg/day) for 8–12 weeks.
- Endpoints : Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) and serum biomarkers (e.g., osteocalcin, TRAP5b).
- Controls : Include calcium carbonate and CPP-free casein groups to isolate CCP-specific effects.
- Statistical Power : Ensure n ≥ 10 per group to detect ≥15% BMD differences (α=0.05, β=0.2) .
Q. What are the key regulatory compliance parameters for CCP usage in nutritional intervention studies, and how do they influence experimental dosing protocols?
- Purity Standards : Follow GB 31617-2014, which mandates ≥22% CPP content and limits heavy metals (e.g., Pb ≤ 2 mg/kg) .
- Dosing Limits : Adhere to maximum permitted levels (e.g., 1.6 g CCP/kg in infant formula) to avoid over-supplementation.
- Documentation : Provide certificates of analysis (CoA) for CCP batches, including phosphorylation degree and solubility profiles .
Methodological Challenges and Solutions
Q. What strategies mitigate variability in CCP preparation across laboratories?
- Standardize hydrolysis conditions (enzyme type, pH, temperature) to control peptide length and phosphorylation.
- Use reference materials (e.g., Lacprodan® DI-2021) for inter-lab calibration .
- Publish detailed protocols in supplementary materials, including raw data for critical steps (e.g., hydrolysis time curves) .
Q. How should researchers analyze conflicting data on CCP’s stability in shelf-life studies?
Q. What statistical approaches are robust for interpreting small-sample CCP studies with high biological variability?
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Apply mixed-effects models to account for repeated measures or clustered data.
- Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to contextualize significance .
Data Presentation and Reproducibility
Q. How can researchers ensure transparency when reporting negative results in CCP efficacy trials?
- Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov or Open Science Framework.
- Include raw datasets (e.g., calcium absorption rates, bacterial CFU counts) in supplementary materials.
- Discuss methodological limitations (e.g., sample size, model relevance) to guide future studies .
Q. What criteria should reviewers prioritize when evaluating CCP-related manuscripts for publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
